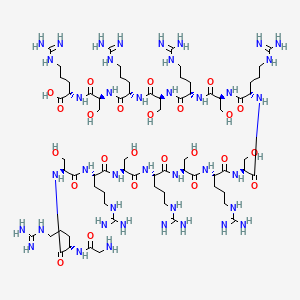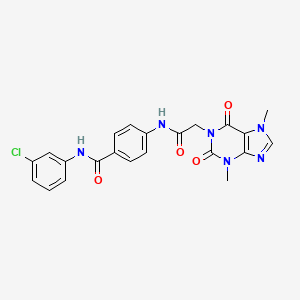
RS Repeat peptide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
RS Repeat peptide is a synthetic peptide characterized by repeating sequences of arginine and serine residues. These peptides are known for their role in modulating phase separation of proteins, particularly those involved in alternative splicing and other cellular processes. The this compound mimics the RS domains found in serine/arginine-rich proteins, which are essential for various biological functions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The RS Repeat peptide can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The typical steps include:
Coupling: The protected amino acid is activated and coupled to the resin-bound peptide.
Deprotection: The protecting group on the amino acid is removed to allow the next amino acid to be added.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using automated peptide synthesizers. These machines automate the coupling and deprotection steps, allowing for the efficient production of large quantities of peptide. The final product is typically purified using high-performance liquid chromatography (HPLC) to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions: RS Repeat peptide primarily undergoes phosphorylation reactions due to the presence of serine residues. These reactions are catalyzed by specific kinases, such as the dual specificity protein kinase CLK1 and serine/arginine-rich protein-specific kinases (SRPK).
Common Reagents and Conditions:
Phosphorylation: This reaction typically requires adenosine triphosphate (ATP) as a phosphate donor and the presence of a kinase enzyme.
Reaction Conditions: The reaction is usually carried out in an aqueous buffer at physiological pH and temperature.
Major Products: The major product of the phosphorylation reaction is the phosphorylated this compound, which can then participate in various cellular processes.
Wissenschaftliche Forschungsanwendungen
RS Repeat peptide has a wide range of applications in scientific research:
Chemistry: It is used as a substrate in kinase assays to study the activity of specific kinases.
Biology: this compound is employed to investigate the mechanisms of phase separation and alternative splicing in cells.
Medicine: It has potential therapeutic applications in diseases related to splicing defects and protein aggregation.
Industry: The peptide is used in the development of assays and diagnostic tools for kinase activity.
Wirkmechanismus
The RS Repeat peptide exerts its effects by mimicking the RS domains of serine/arginine-rich proteins. These domains interact with RNA recognition motifs (RRMs) through a combination of electrostatic and cation-pi interactions. The peptide can modulate the phase separation of proteins like SRSF1, influencing their localization and function within the cell.
Vergleich Mit ähnlichen Verbindungen
ER Repeat peptide: Contains repeating sequences of glutamic acid and arginine.
SR Repeat peptide: Contains repeating sequences of serine and arginine, similar to RS Repeat peptide but with different sequence patterns.
Uniqueness: this compound is unique in its ability to modulate phase separation and alternative splicing through specific interactions with RNA recognition motifs. Its repeating arginine and serine residues provide a distinct pattern that is crucial for its biological functions.
Eigenschaften
Molekularformel |
C71H136N40O24 |
|---|---|
Molekulargewicht |
1934.1 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoic acid |
InChI |
InChI=1S/C71H136N40O24/c72-25-48(119)97-33(9-1-17-89-64(73)74)49(120)105-41(26-112)56(127)98-34(10-2-18-90-65(75)76)50(121)106-42(27-113)57(128)99-35(11-3-19-91-66(77)78)51(122)107-43(28-114)58(129)100-36(12-4-20-92-67(79)80)52(123)108-44(29-115)59(130)101-37(13-5-21-93-68(81)82)53(124)109-45(30-116)60(131)102-38(14-6-22-94-69(83)84)54(125)110-46(31-117)61(132)103-39(15-7-23-95-70(85)86)55(126)111-47(32-118)62(133)104-40(63(134)135)16-8-24-96-71(87)88/h33-47,112-118H,1-32,72H2,(H,97,119)(H,98,127)(H,99,128)(H,100,129)(H,101,130)(H,102,131)(H,103,132)(H,104,133)(H,105,120)(H,106,121)(H,107,122)(H,108,123)(H,109,124)(H,110,125)(H,111,126)(H,134,135)(H4,73,74,89)(H4,75,76,90)(H4,77,78,91)(H4,79,80,92)(H4,81,82,93)(H4,83,84,94)(H4,85,86,95)(H4,87,88,96)/t33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-/m0/s1 |
InChI-Schlüssel |
QMXBMZMJMCQSKI-AVDXLQFISA-N |
Isomerische SMILES |
C(C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)CN)CNC(=N)N |
Kanonische SMILES |
C(CC(C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)CN)CNC(=N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(7S)-N-(3-bromo-2-fluorophenyl)-7-[(4-methylpiperazin-1-yl)methyl]-7,8-dihydro-[1,4]dioxino[2,3-g]quinazolin-4-amine](/img/structure/B12389506.png)






![3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxy-5-(6-oxo-1H-purin-9-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12389539.png)



![2-[(E)-[4-chloro-3-(trifluoromethyl)phenyl]methylideneamino]guanidine](/img/structure/B12389566.png)
![(5S)-5-propan-2-yl-1-[2-[[(1S)-1-[1-[4-(trifluoromethyl)phenyl]imidazol-4-yl]ethyl]amino]pyrimidin-4-yl]imidazolidin-2-one](/img/structure/B12389579.png)
